7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
7-bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-8(10(12,13)14)15-9(16)7(5)4-6/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCETGBHNXHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The synthesis begins with 4-bromo-2-(trifluoromethyl)benzaldehyde, which undergoes reductive amination with methylamine to yield N-(4-bromo-2-(trifluoromethyl)benzyl)methylamine . Subsequent treatment with homophthalic anhydride in dry toluene under reflux conditions initiates a [4+2] cycloaddition, forming the dihydroisoquinolinone core.
Reaction Conditions
Bromination and Trifluoromethylation
Direct bromination of pre-assembled scaffolds is often hampered by the electron-withdrawing trifluoromethyl group. Instead, introducing bromine prior to cyclization ensures regioselectivity. Electrophilic bromination of the benzaldehyde precursor using N-bromosuccinimide (NBS) in acetic acid achieves 89% conversion.
Castagnoli–Cushman Cyclocondensation
Imine Formation
Aromatic aldehydes and amines react in dichloromethane (DCM) at room temperature to form imines. For this compound, 4-bromo-2-(trifluoromethyl)benzaldehyde and methylamine generate the corresponding imine intermediate within 24 hours.
Key Data
Cycloaddition with Homophthalic Anhydride
The imine reacts with homophthalic anhydride in refluxing toluene (6 hours), followed by recrystallization from acetonitrile to yield the dihydroisoquinolinone.
Optimization Insights
- Prolonged reflux (>8 hours) reduces yield due to decomposition.
- Anhydrous conditions are critical to prevent hydrolysis.
Oxidation of Tetrahydroisoquinoline Precursors
Synthesis of 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
As reported in PubChem, the tetrahydro precursor is synthesized via reductive amination of 4-bromo-2-(trifluoromethyl)phenethylamine with formaldehyde, followed by cyclization.
Spectroscopic Data
Oxidation to the Dihydroisoquinolinone
Oxidation of the tetrahydro compound using Jones reagent (CrO₃/H₂SO₄) selectively generates the ketone at position 1.
Reaction Parameters
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Lactamization | 75 | 98 | High regioselectivity | Multi-step purification |
| Castagnoli–Cushman | 62 | 95 | One-pot synthesis | Sensitive to moisture |
| Oxidation | 68 | 95 | Utilizes stable intermediates | Requires toxic oxidizers |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Mitigation Strategies
- Trifluoromethyl Group Stability : The strong electron-withdrawing effect of CF₃ necessitates low-temperature reactions to prevent decomposition.
- Bromine Reactivity : Electrophilic bromination post-cyclization is inefficient; pre-functionalization is preferred.
- Oxidation Overreach : Over-oxidation to fully aromatic isoquinoline is minimized using controlled stoichiometry of Jones reagent.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₉H₈BrF₃N
Molecular Weight: 292.06 g/mol
Appearance: Solid
The compound's structure allows for various chemical modifications, making it a versatile scaffold for further derivatization in research.
Medicinal Chemistry
7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one has been investigated for its potential therapeutic effects in several areas:
- Anticancer Activity: Research has indicated that derivatives of this compound can inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. A notable study reported an IC50 value of 156 nM against PARP1, suggesting its potential as a lead compound in anticancer drug development .
- Opioid Receptor Modulation: The compound has been explored as a scaffold for developing multifunctional opioid ligands, showing promising binding affinities to various opioid receptors .
- Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory properties by modulating phosphodiesterase activity, which could be beneficial in treating inflammatory diseases .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions such as:
- Oxidation: Can be oxidized to form quinoline derivatives.
- Reduction: Can revert to its dihydro form.
- Substitution Reactions: The bromine atom can be replaced with other functional groups under appropriate conditions .
The biological activities of this compound have been documented in several studies:
Anticancer Potential
A significant study highlighted the anticancer properties of this compound derivatives. These compounds were found to effectively inhibit cancer cell proliferation through selective targeting of PARP enzymes. The lead compound exhibited improved stability and potency compared to existing treatments like Olaparib .
Opioid Ligands Development
Research into the development of opioid receptor ligands has shown that modifications to the tetrahydroisoquinoline scaffold can yield compounds with enhanced efficacy and selectivity. For instance, the introduction of a trifluoromethyl group at the 7-position significantly increased binding affinities at human opioid receptors .
Anti-inflammatory Studies
In animal models, tetrahydroisoquinoline derivatives have shown promise in reducing inflammation associated with autoimmune diseases. One study reported significant reductions in disease severity when these compounds were administered at optimized doses .
Mechanism of Action
The mechanism of action of 7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs include:
- 7-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one (CAS 1595959-15-1): Features a methyl (-CH₃) group at position 3 instead of -CF₃ .
- 7-Bromo-3-[(dimethylamino)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (Compound 15): Contains a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent at position 3 and an additional saturated ring .
Substituent Effects :
- Trifluoromethyl (-CF₃): Strong electron-withdrawing effect enhances electrophilicity and may improve metabolic stability compared to methyl or dimethylamino groups.
- Dimethylaminomethyl (-CH₂N(CH₃)₂): Introduces basicity and polarizability, enhancing solubility in acidic environments.
Physicochemical Properties
The formula above assumes the correct name is 7-bromo-3-methyl-1,2-dihydroisoquinolin-1-one.
Stability and Reactivity
- The -CF₃ group in the target compound may enhance stability due to its electron-withdrawing nature, reducing susceptibility to oxidation compared to methyl analogs.
- Compound 15’s dimethylaminomethyl group could confer pH-dependent solubility but may introduce instability under basic conditions .
Biological Activity
7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C10H6BrF3N
- Molecular Weight : 276.05 g/mol
- CAS Number : 1246549-93-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Dopamine D3 Receptor Modulation
- The compound acts as a ligand for the dopamine D3 receptor, influencing dopaminergic signaling pathways which are crucial in regulating mood, reward, and motor functions. Alterations in D3 receptor activity can result in behavioral changes associated with addiction and neuropsychiatric disorders.
2. Inhibition of MK2
- It has been identified as an inhibitor of MK2 (MAPK-activated protein kinase 2), which plays a significant role in cellular responses to stress and inflammation. By inhibiting MK2, the compound may reduce the release of pro-inflammatory cytokines like TNFα.
Biological Activity and Effects
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Case Study 1: Anticancer Activity
A recent study investigated the compound's effects on human cancer cell lines. Preliminary results indicated significant cytotoxicity against breast (MCF7) and lung (A549) cancer cells, with ongoing research to determine precise IC50 values .
Case Study 2: Neuropharmacological Effects
Research has demonstrated that compounds similar to this compound can influence dopaminergic pathways. These findings suggest potential applications in treating neurodegenerative diseases and psychiatric disorders .
Q & A
Basic: What are the key considerations for synthesizing 7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one with high purity?
Methodological Answer:
Synthesis optimization requires attention to:
- Reagent stoichiometry : Use equimolar ratios of brominated precursors (e.g., 3-bromophenyl derivatives) to minimize side reactions .
- Purification : Employ gradient elution (e.g., 0–10% MeOH in EtOAc) during flash column chromatography to isolate the target compound, as demonstrated in analogous isoquinolinone syntheses .
- Reaction monitoring : Track reaction progress via -NMR to detect intermediates (e.g., δH 7.91 ppm for aromatic protons) and ensure completion .
Advanced: How can computational methods resolve contradictions in experimental data for this compound’s reactivity?
Methodological Answer:
Discrepancies in reactivity (e.g., unexpected byproducts) can be addressed by:
- Quantum chemical calculations : Simulate reaction pathways to identify low-energy intermediates or transition states, as applied in ICReDD’s reaction design framework .
- Machine learning (ML) : Train ML models on spectral databases to predict NMR shifts (e.g., δC 162.63 ppm for carbonyl groups) and validate experimental data .
- Statistical analysis : Use factorial design to isolate variables (e.g., temperature, solvent polarity) contributing to data variability .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- - and -NMR : Identify aromatic protons (δH 7.30–7.91 ppm) and carbonyl carbons (δC ~162 ppm) .
- HRMS (ESI-QTOF) : Confirm molecular weight (e.g., [M + H]+ at m/z 283.0444) with <1 ppm error .
- FT-IR : Detect trifluoromethyl C-F stretching (~1100–1200 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹).
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Scaffold modification : Introduce substituents at position 7 (bromine) or 3 (trifluoromethyl) to assess electronic effects on bioactivity .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock to prioritize synthesis .
- Bioassay integration : Pair synthetic efforts with in vitro assays (e.g., IC₅₀ determinations) to quantify SAR trends .
Basic: What are common pitfalls in interpreting NMR data for this compound?
Methodological Answer:
- Solvent artifacts : DMSO-d₆ can obscure proton signals (e.g., δH 3.78–3.63 ppm for NH groups); use deuterated chloroform for clearer spectra .
- Dynamic effects : Conformational flexibility in the dihydroisoquinolinone ring may split signals; variable-temperature NMR can resolve this .
- Impurity masking : Trace solvents (e.g., MeOH) may overlap with target peaks; pre-purify via recrystallization .
Advanced: How can reaction mechanisms involving this compound be validated experimentally?
Methodological Answer:
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., NH groups) to probe rate-determining steps .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) or electrophiles to intercept intermediates .
- In situ monitoring : Use Raman spectroscopy or real-time mass spectrometry to track mechanistic pathways .
Basic: What solvent systems optimize the solubility of this compound for reactivity studies?
Methodological Answer:
- Polar aprotic solvents : DMF or DMSO enhance solubility due to the compound’s trifluoromethyl and carbonyl groups .
- Binary mixtures : Combine EtOAc with MeOH (≤10%) to balance solubility and chromatographic mobility during purification .
Advanced: How can researchers address instability of this compound under ambient conditions?
Methodological Answer:
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the lactam ring) .
- Protective groups : Temporarily block reactive sites (e.g., NH with Boc groups) during storage .
- Lyophilization : Store as a freeze-dried solid under inert gas to prevent moisture-induced decomposition .
Basic: What analytical workflows confirm the absence of regioisomeric byproducts?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers (e.g., distinguish C-3 vs. C-4 substitution) .
- HPLC-MS : Use reverse-phase columns (C18) with high-resolution MS to separate and identify isomers .
Advanced: How can cross-disciplinary approaches enhance research on this compound?
Methodological Answer:
- Computational-experimental feedback loops : Integrate quantum mechanics (QM) predictions with synthetic results to refine reaction conditions iteratively .
- High-throughput screening (HTS) : Automate synthesis and testing using microreactors and robotic platforms .
- Data science : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
